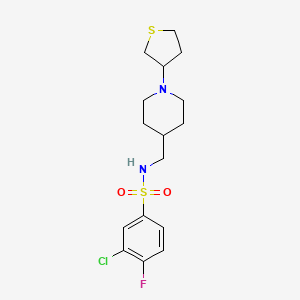

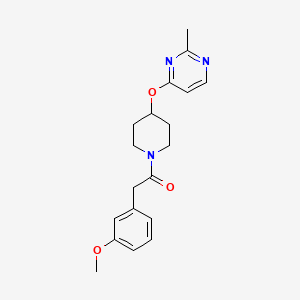

![molecular formula C17H15FN2O3S B2926158 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 441291-27-6](/img/structure/B2926158.png)

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a fluoro and a methyl substituent on the benzothiazole ring, and a dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the fluoro substituent could affect the compound’s reactivity and the dimethoxybenzamide group could influence its solubility .Applications De Recherche Scientifique

O-GlcNAcase Inhibition for Neurodegenerative Diseases

This compound has been identified as a potential inhibitor of O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By inhibiting OGA, the compound could help maintain the balance of protein glycosylation in the brain, which is crucial for neuronal health.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria, which is a growing concern in global health.

Tuberculosis Treatment

Some derivatives of the benzothiazole class have shown activity against Mycobacterium tuberculosis . Given the structural similarity, there is potential for this compound to be used in the treatment of tuberculosis, pending further research.

Cancer Research

The benzothiazole moiety is a common feature in molecules with anticancer properties . As such, this compound could be a candidate for the development of new chemotherapeutic agents, especially in cancers where overexpression of O-GlcNAcase is observed.

Enzyme Reaction Intermediate

The compound serves as an intermediate in the synthesis of other biologically active molecules . This application is crucial in the field of medicinal chemistry where intermediates are needed to synthesize target molecules with desired biological activities.

Analytical Chemistry

Due to its unique structure, the compound can be used in analytical chemistry for the development of assays to measure enzyme activity or as a standard in mass spectrometry .

Neuropharmacology

Given its potential role as an OGA inhibitor, this compound may be used in neuropharmacological research to study the effects of protein glycosylation on neural function and behavior .

Drug Design and Synthesis

The compound’s structure allows for various substitutions that can alter its biological activity. This makes it a valuable scaffold in drug design and synthesis, where modifications can lead to new drugs with improved efficacy and reduced toxicity .

Mécanisme D'action

Target of Action

The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc modification from proteins, a process that is essential for cellular functions such as signal transduction, protein degradation, and gene expression.

Mode of Action

The compound interacts with OGA, inhibiting its activity . This inhibition alters the normal function of the enzyme, leading to an accumulation of O-GlcNAc-modified proteins. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, where the addition or removal of O-GlcNAc groups can influence protein function. By inhibiting OGA, the compound increases the level of O-GlcNAc-modified proteins, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of OGA and the subsequent increase in O-GlcNAc-modified proteins can have various molecular and cellular effects. These effects depend on the specific proteins that are modified and can influence processes such as cell signaling, gene expression, and protein degradation .

Orientations Futures

Benzothiazole derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing and testing more derivatives, including “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, for various biological activities .

Propriétés

IUPAC Name |

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBZXAGVYIOXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

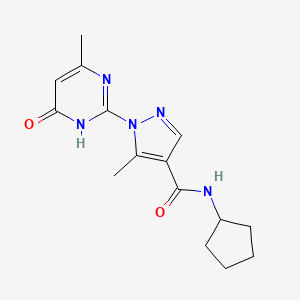

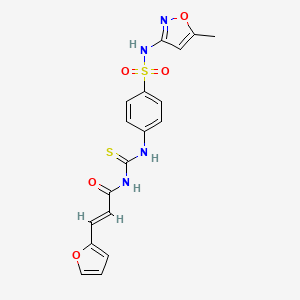

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

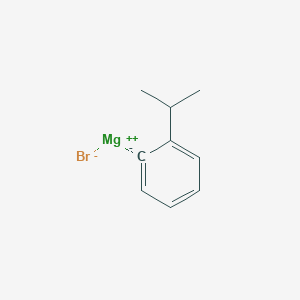

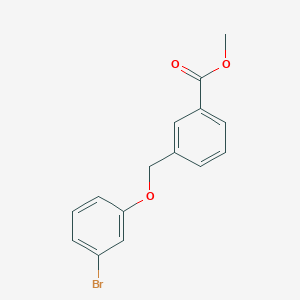

![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

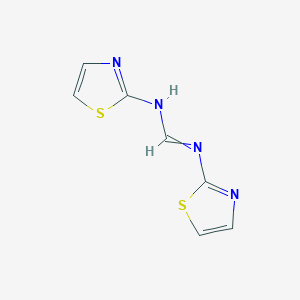

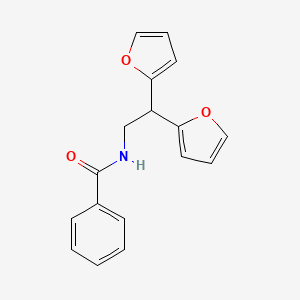

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)